molecular formula C11H14N2O4 B8038650 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid

4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid

Cat. No.: B8038650
M. Wt: 238.24 g/mol
InChI Key: FGLRBUGROFMVHH-UHFFFAOYSA-N
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Description

4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a tetrahydro-2H-pyran-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid typically involves the following steps:

  • Formation of the Tetrahydro-2H-pyran-4-yl Intermediate:

    • Starting with a suitable precursor, such as 4-hydroxy-2H-pyran, the tetrahydro-2H-pyran-4-yl group can be introduced through hydrogenation reactions.
    • Reaction conditions: Hydrogen gas, a palladium on carbon (Pd/C) catalyst, and an appropriate solvent like ethanol under elevated pressure and temperature.
  • Attachment to the Pyrimidine Ring:

    • The tetrahydro-2H-pyran-4-yl intermediate is then reacted with a pyrimidine derivative, such as 2-chloropyrimidine-4-carboxylic acid.
    • Reaction conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), and heating to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

  • Continuous flow reactors for hydrogenation steps to ensure consistent reaction conditions.
  • Use of automated synthesis platforms to streamline the nucleophilic substitution process.

Types of Reactions:

  • Oxidation:

    • The tetrahydro-2H-pyran moiety can undergo oxidation to form corresponding lactones.
    • Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reduction:

    • The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
    • Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
  • Substitution:

    • The methoxy group can be substituted with other nucleophiles, such as amines or thiols.
    • Common reagents: Ammonia (NH₃), thiourea.

Major Products:

  • Oxidation products: Lactones.
  • Reduction products: Dihydropyrimidines.
  • Substitution products: Amino or thio derivatives of the original compound.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a precursor in the development of novel heterocyclic compounds.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with various biological targets, including enzymes and receptors.

Medicine:

  • Potential applications in the development of new pharmaceuticals, particularly those targeting specific pathways in disease states.
  • Explored for its anti-inflammatory and anti-cancer properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Potential use in the development of new polymers and coatings.

Mechanism of Action

The mechanism by which 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. These interactions can include:

    Binding to Enzymes: Inhibiting or modulating enzyme activity, which can alter metabolic pathways.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Pathway Modulation: Affecting key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-5-carboxylic acid: Similar structure but with a different substitution pattern on the pyrimidine ring.

    4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyridine-2-carboxylic acid:

Uniqueness:

  • The specific substitution pattern of 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid provides unique reactivity and interaction profiles compared to its analogs.
  • Its combination of a pyrimidine ring with a tetrahydro-2H-pyran moiety offers distinct advantages in terms of stability and bioactivity.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

4-(oxan-4-ylmethoxy)pyrimidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-11(15)10-12-4-1-9(13-10)17-7-8-2-5-16-6-3-8/h1,4,8H,2-3,5-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLRBUGROFMVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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